molecular formula C9H8N2O2 B564746 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione CAS No. 676596-63-7

5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione

Cat. No.: B564746
CAS No.: 676596-63-7
M. Wt: 176.175
InChI Key: UQNHEOOEYBDZCM-UHFFFAOYSA-N
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Description

5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione: is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its fused ring system, which includes a pyridine ring and an azepine ring, making it a valuable scaffold for the development of new chemical entities.

Scientific Research Applications

Chemistry: In chemistry, 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. It is used as a scaffold for designing inhibitors that target specific enzymes or proteins involved in various biological processes .

Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic applications. These derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-bromophenylhydrazine with a suitable pyridine derivative, followed by cyclization to form the azepine ring . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

  • 6,7-Dihydro-5H-pyrido[2,3-C]pyridazine
  • 1,2,3,4-Tetrahydroquinoline
  • 1H-Indole
  • 3,4-Dihydro-2H-1,4-benzoxazine
  • 1H-pyrrolo[2,3-b]pyridin-1-yl
  • 7H-pyrrolo[2,3-c]pyridazine
  • 5H,6H,7H,8H,9H-pyridazino[3,4-b]azepine

Uniqueness: What sets 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione apart from these similar compounds is its specific ring structure and the presence of both pyridine and azepine rings. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[3,2-b]azepine-6,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-7-3-4-8(13)11-6-2-1-5-10-9(6)7/h1-2,5H,3-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNHEOOEYBDZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671864
Record name 7,8-Dihydro-5H-pyrido[3,2-b]azepine-6,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676596-63-7
Record name 7,8-Dihydro-5H-pyrido[3,2-b]azepine-6,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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